2-Isopropyl-5-methylphenyl trifluoromethanesulfonate
Overview
Description
2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H13F3O3S. It is a trifluoromethanesulfonate ester derived from 2-isopropyl-5-methylphenol. This compound is known for its applications in organic synthesis, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate typically involves the reaction of 2-isopropyl-5-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Isopropyl-5-methylphenol+Trifluoromethanesulfonic anhydride→2-Isopropyl-5-methylphenyl trifluoromethanesulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.
Oxidation: Oxidative conditions can lead to the formation of different oxidation products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted phenyl derivatives.
Reduction: The primary product is 2-isopropyl-5-methylphenol.
Oxidation: Depending on the conditions, various oxidized derivatives of the phenyl ring can be formed.
Scientific Research Applications
2-Isopropyl-5-methylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: The parent compound from which 2-Isopropyl-5-methylphenyl trifluoromethanesulfonate is derived.
2-Isopropyl-5-methylphenyl methanesulfonate: A similar compound with a methanesulfonate group instead of a trifluoromethanesulfonate group.
2-Isopropyl-5-methylphenyl tosylate: Another related compound with a tosylate group.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to methanesulfonate and tosylate groups. This makes it more reactive in nucleophilic substitution reactions, providing greater versatility in synthetic applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3S/c1-7(2)9-5-4-8(3)6-10(9)17-18(15,16)11(12,13)14/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSVYLYBHXUPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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